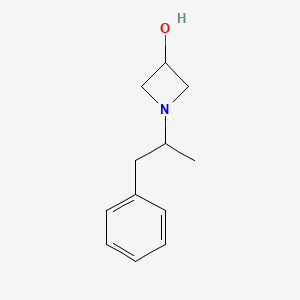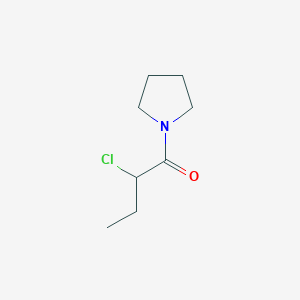
2-Chloro-1-(pyrrolidin-1-yl)butan-1-one
Übersicht
Beschreibung
“2-Chloro-1-(pyrrolidin-1-yl)butan-1-one” is a synthetic cathinone . Synthetic cathinones are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis . This substance has been shown to have psychoactive properties .
Synthesis Analysis
The synthesis of synthetic cathinones, including “2-Chloro-1-(pyrrolidin-1-yl)butan-1-one”, is a complex process . The exact synthesis process for this specific compound is not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Excess Molar Enthalpies and Mixtures
Research on mixtures of pyrrolidin-2-one with various alcohols at 303.15 K has shown positive excess molar enthalpies for all mixtures, indicating specific interactions between components. This study suggests potential applications in understanding solvent interactions and thermodynamic properties of pyrrolidinone-containing compounds (Mehta, Chauhan, & Triphati, 1997).
Molecular Interactions in Pyrrolidin-2-one Mixtures
Topological investigations into pyrrolidin-2-one and lower alkanol mixtures have revealed insights into molecular species and interactions. This research, involving molar excess volumes and speeds of sound data, could be relevant for designing and understanding the behavior of pyrrolidinone-based mixtures in various solvents (Yadav, Sharma, & Sharma, 2009).
Analytical Characterization of N-Pyrrolidinyl-Substituted Compounds
A study has characterized N-pyrrolidinyl-substituted amphetamine and cathinone derivatives, providing analytical data crucial for forensic identification. The use of advanced techniques like UHPLC-QTOF-MS and GC-Orbitrap-MS for structural elucidation highlights the importance of pyrrolidinone derivatives in legal and forensic contexts (Liu et al., 2022).
Crystal Structure Analysis
The crystal structure of a pyrrolidin-2-one derivative has been determined, contributing to a better understanding of the chemical and physical properties of pyrrolidinone compounds. Such structural analyses are essential for the development of new materials and chemicals based on pyrrolidinone structures (Suddath et al., 1971).
Synthesis and Application of Pyrroles and Pyrrolidines
Research into the synthesis of pyrroles and pyrrolidines from diols and primary amines, using ruthenium complex catalysis, demonstrates the versatility of pyrrolidinone derivatives in organic synthesis. These findings could lead to new methods for synthesizing heterocyclic compounds, which are important in pharmaceuticals and materials science (Tsuji, Yokoyama, Huh, & Watanabe, 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-pyrrolidin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-2-7(9)8(11)10-5-3-4-6-10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUSCXMNFKPWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(pyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({[(Oxolan-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1488131.png)

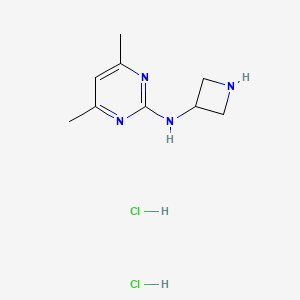
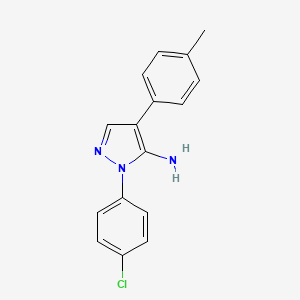
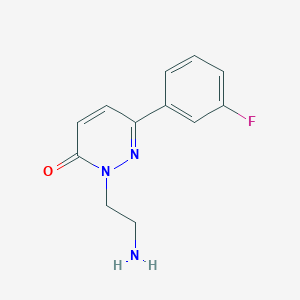
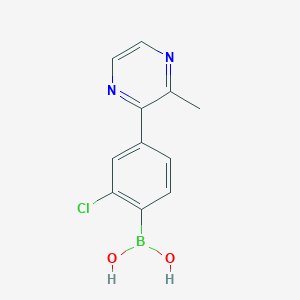

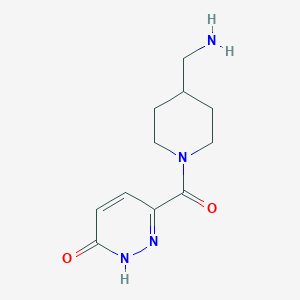
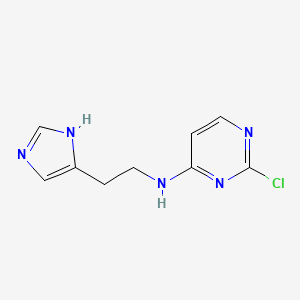
![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)


